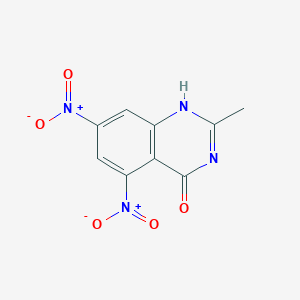

2-methyl-5,7-dinitro-1H-quinazolin-4-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Compound “2-methyl-5,7-dinitro-1H-quinazolin-4-one” is a monoclonal antibody known as Monoclonal Anti-Ankyrin B - Rpe antibody produced in mouse. This compound is used in various scientific research applications, particularly in the field of immunology and cell biology. It is designed to target and bind to Ankyrin B, a protein that plays a crucial role in the stability and function of the cell membrane.

准备方法

Synthetic Routes and Reaction Conditions: The preparation of monoclonal antibodies like Monoclonal Anti-Ankyrin B involves several steps:

Immunization: Mice are immunized with the antigen (Ankyrin B protein) to stimulate an immune response.

Cell Fusion: Spleen cells from the immunized mice are fused with myeloma cells to create hybridoma cells that can produce antibodies.

Screening: Hybridoma cells are screened to identify those producing the desired antibody.

Cloning: Positive hybridoma cells are cloned to ensure the production of a single type of antibody.

Purification: The antibodies are purified from the cell culture supernatant using techniques such as protein A/G affinity chromatography.

Industrial Production Methods: Industrial production of monoclonal antibodies involves scaling up the cell culture process in bioreactors. The production process includes:

Cell Culture: Large-scale cultivation of hybridoma cells in bioreactors.

Harvesting: Collection of the cell culture supernatant containing the antibodies.

Purification: Purification of antibodies using chromatography techniques.

Formulation: Formulation of the purified antibodies into a suitable buffer for storage and use.

化学反应分析

Monoclonal antibodies like Monoclonal Anti-Ankyrin B do not undergo typical chemical reactions such as oxidation, reduction, or substitution. Instead, they participate in biological interactions, including:

Binding Reactions: The antibody binds specifically to the Ankyrin B protein.

Immune Reactions: The antibody can trigger immune responses such as antibody-dependent cellular cytotoxicity (ADCC) or complement-dependent cytotoxicity (CDC).

Common Reagents and Conditions:

Reagents: Antigen (Ankyrin B protein), hybridoma cells, myeloma cells.

Conditions: Cell culture conditions, including appropriate temperature, pH, and nutrient supply.

Major Products Formed:

- The primary product is the monoclonal antibody itself, which is used for various research and therapeutic purposes.

科学研究应用

Anti-Leishmanial Activity

Recent studies have highlighted the potential of quinazolinone derivatives, including 2-methyl-5,7-dinitro-1H-quinazolin-4-one, as promising candidates against leishmaniasis. In silico docking studies indicated strong binding affinity to key proteins involved in the Leishmania lifecycle, such as Pyridoxal Kinase and Trypanothione Reductase. The derivatives demonstrated low IC50 values in vitro, with some compounds showing IC50 as low as 0.05 µg/mL, indicating potent anti-leishmanial activity .

Table 1: Anti-Leishmanial Activity of Quinazolinone Derivatives

| Compound | IC50 (µg/mL) | Binding Affinity (kcal/mol) |

|---|---|---|

| This compound | 0.05 | -9.5 |

| Other Derivative A | 1.61 | -8.7 |

Antimycobacterial Properties

The compound has also been investigated for its antimycobacterial properties against Mycobacterium tuberculosis. Structure-activity relationship (SAR) studies revealed that the presence of nitro groups at specific positions on the benzyl ring significantly enhances antimycobacterial activity. For instance, derivatives with a 3,5-dinitrophenyl pattern exhibited superior inhibitory effects compared to other isomers . The most potent analogs showed submicromolar activity without cytotoxic effects on mammalian cells.

Table 2: Antimycobacterial Activity of Quinazolinone Derivatives

| Compound | MIC (µM) | Cytotoxicity (MRC-5) |

|---|---|---|

| This compound | <0.15 | Non-toxic |

| Other Derivative B | 0.25 | Non-toxic |

Inhibition of Cholinesterases

Another area of application for this compound is its role as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The synthesized derivatives displayed significant inhibition against both enzymes with IC50 values in the micromolar range. Notably, one derivative achieved an IC50 of 1.6 µM for AChE and 3.7 µM for BChE, suggesting potential use in treating conditions like Alzheimer's disease .

Table 3: Cholinesterase Inhibition Potency

| Compound | AChE IC50 (µM) | BChE IC50 (µM) |

|---|---|---|

| This compound | 1.6 | 3.7 |

| Standard Drug (Galantamine) | 0.15 | 0.20 |

作用机制

The mechanism of action of Monoclonal Anti-Ankyrin B involves:

Binding to Ankyrin B: The antibody specifically binds to the Ankyrin B protein.

Blocking Function: By binding to Ankyrin B, the antibody can block its function, which may be useful in studying the protein’s role in various cellular processes.

Triggering Immune Responses: The antibody can trigger immune responses such as ADCC or CDC, leading to the destruction of cells expressing Ankyrin B.

相似化合物的比较

Monoclonal Anti-Ankyrin B can be compared with other monoclonal antibodies targeting different proteins. Similar compounds include:

Monoclonal Anti-Ankyrin G: Targets Ankyrin G protein.

Monoclonal Anti-Ankyrin R: Targets Ankyrin R protein.

Monoclonal Anti-Spectrin: Targets Spectrin protein.

Uniqueness: Monoclonal Anti-Ankyrin B is unique in its specificity for Ankyrin B, making it a valuable tool for studying the specific functions and roles of this protein in cellular processes.

属性

IUPAC Name |

2-methyl-5,7-dinitro-1H-quinazolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N4O5/c1-4-10-6-2-5(12(15)16)3-7(13(17)18)8(6)9(14)11-4/h2-3H,1H3,(H,10,11,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVJGXZNOFSWWSS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=O)C2=C(N1)C=C(C=C2[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC(=O)C2=C(N1)C=C(C=C2[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N4O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。